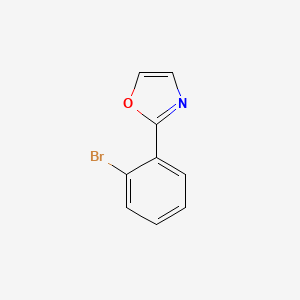
2-(2-Bromophenyl)oxazole
Overview
Description
2-(2-Bromophenyl)oxazole is a chemical compound with the linear formula C9H6BrNO . It is a derivative of oxazole, a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives, including 2-(2-Bromophenyl)oxazole, has been a topic of interest in recent years . One of the most common methods for synthesizing oxazole-based molecules is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other synthetic strategies involve combining diazoketones with amides in the presence of copper (II) triflate as the catalyst .Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)oxazole consists of a five-membered aromatic ring with one nitrogen atom and one oxygen atom . The InChI code for this compound is 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H .Chemical Reactions Analysis
Oxazole derivatives, including 2-(2-Bromophenyl)oxazole, are known to engage with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions . These interactions can lead to a variety of chemical reactions and biological activities .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Bromophenyl)oxazole is 224.05 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved papers.Scientific Research Applications
-
Pharmaceutical Applications
- Oxazole derivatives have been synthesized and screened for various biological activities .
- They have shown antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities.
- The synthesis of these derivatives and their antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia has been studied .
- The results showed that 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were found to be the most active .
-
Organic Electroluminescent Device Materials
- The imidazo[2,1-b]oxazole framework is relevant to the preparation of organic electroluminescent device materials .
- This application involves the synthesis of specific oxazole derivatives and their incorporation into electroluminescent devices .
- The performance of these devices would depend on the specific properties of the oxazole derivative used .
-
Platelets Aggregation Inhibitor
-
Tyrosine Kinase Inhibitor
-
COX-2 Inhibitor
-
Organic Electroluminescent Device Materials
- The imidazo[2,1-b]oxazole framework is relevant to the preparation of organic electroluminescent device materials .
- This application involves the synthesis of specific oxazole derivatives and their incorporation into electroluminescent devices .
- The performance of these devices would depend on the specific properties of the oxazole derivative used .
-
Antidiabetic Activity
-
Antiobesity Activity
-
Antioxidant Activity
-
Synthesis of New Chemical Entities
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVAWXLTQKEUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671955 | |
| Record name | 2-(2-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)oxazole | |
CAS RN |
92346-48-0 | |
| Record name | 2-(2-Bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



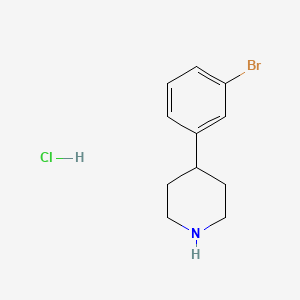
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
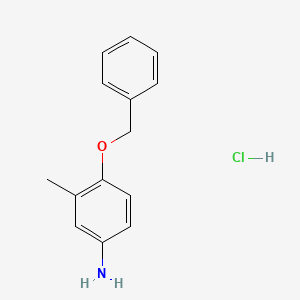
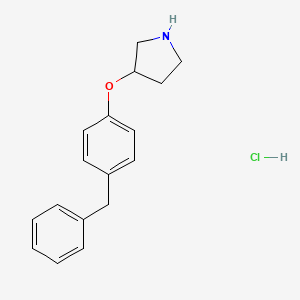
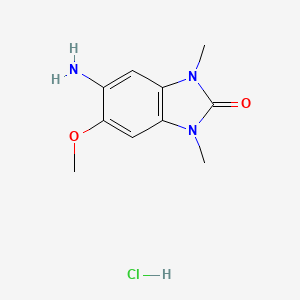

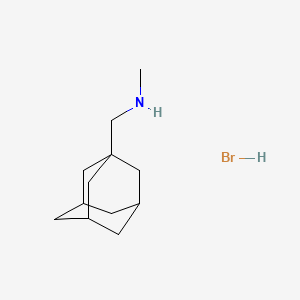
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)
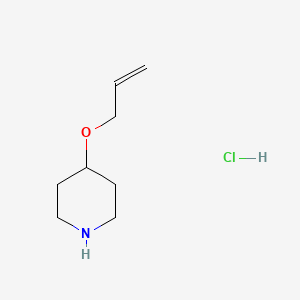
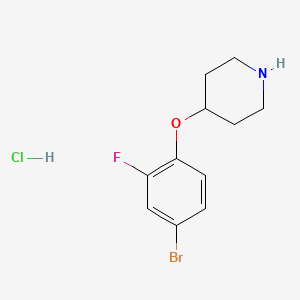
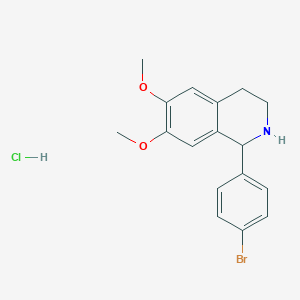
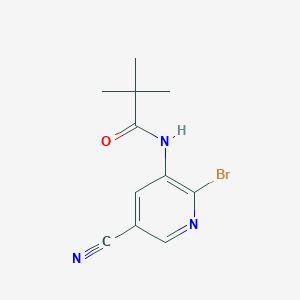
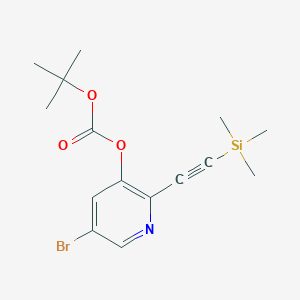
![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)